(R)-tert-butyl 3-((2-fluorobenzyl)amino)pyrrolidine-1-carboxylate
Description
(R)-tert-butyl 3-((2-fluorobenzyl)amino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at the 1-position and a 2-fluorobenzyl-substituted amino group at the 3-position of the pyrrolidine ring. The stereochemistry (R-configuration) and fluorinated aromatic substituent confer distinct electronic and steric properties, making it a candidate for pharmaceutical and chemical synthesis applications. Its structural features enhance metabolic stability and receptor binding selectivity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C16H23FN2O2 |
|---|---|
Molecular Weight |
294.36 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[(2-fluorophenyl)methylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-13(11-19)18-10-12-6-4-5-7-14(12)17/h4-7,13,18H,8-11H2,1-3H3/t13-/m1/s1 |
InChI Key |
WJOAWDAWTNVLFJ-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NCC2=CC=CC=C2F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-((2-fluorobenzyl)amino)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via a tert-butyl esterification reaction using tert-butyl chloroformate in the presence of a base like triethylamine.
Attachment of the 2-Fluorobenzylamine Moiety: The final step involves the nucleophilic substitution reaction where the 2-fluorobenzylamine is attached to the pyrrolidine ring. This can be achieved using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of ®-tert-butyl 3-((2-fluorobenzyl)amino)pyrrolidine-1-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 3-((2-fluorobenzyl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: EDCI and triethylamine in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Neuropharmacology
(R)-tert-butyl 3-((2-fluorobenzyl)amino)pyrrolidine-1-carboxylate has been studied for its potential neuropharmacological effects. Its ability to selectively bind to neurotransmitter receptors suggests applications in treating neurological disorders such as depression and anxiety. Research indicates that compounds with similar structures can modulate serotonin and dopamine pathways, which are critical in mood regulation.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related derivatives suggest effective inhibition against pathogens such as:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
These findings indicate potential applications in developing new antimicrobial agents.
Cytotoxicity Studies
Research into the cytotoxic effects of this compound has shown promise in cancer treatment. Cytotoxicity assays conducted on cell lines such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) revealed that certain structural modifications can enhance cytotoxic effects, making it a candidate for further investigation in cancer therapeutics.
Case Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of several pyrrolidine derivatives, including this compound, against common bacterial strains. The results indicated that modifications in the phenyl ring structure significantly influenced antibacterial potency, with some compounds exhibiting zones of inhibition ranging from 10 mm to 29 mm.
Case Study 2: Cytotoxicity in Cancer Models
Another investigation focused on the cytotoxic effects of this compound's analogs against various cancer cell lines. The study noted that compounds with specific substituents on the pyrrolidine ring showed enhanced activity compared to their non-fluorinated counterparts, suggesting that fluorination may play a crucial role in increasing therapeutic efficacy.
Mechanism of Action
The mechanism of action of ®-tert-butyl 3-((2-fluorobenzyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring and the fluorobenzylamine moiety can interact with enzymes and receptors, modulating their activity. This compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
(a) tert-Butyl 3-((2-methoxyethyl)amino)pyrrolidine-1-carboxylate (AG00H02N)
- Molecular Formula : Likely C₁₃H₂₄N₂O₃ (inferred from Safety Data Sheet) .
- Key Differences: Replaces the 2-fluorobenzyl group with a 2-methoxyethylamino substituent.
- Hazard Profile : Classified as acute oral toxicity (Category 4, H302), skin irritant (Category 2, H315), and respiratory irritant (H335) .
(b) (R)-tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate
- Molecular Formula : C₁₄H₂₁ClN₄O₂ .
- Key Differences: Features a 2-chloropyrimidin-4-yl-methylamino group instead of 2-fluorobenzyl.
- Implications : The chlorine atom and pyrimidine ring introduce stronger electron-withdrawing effects, which may enhance reactivity in nucleophilic substitution reactions but reduce metabolic stability relative to the fluorobenzyl analog .
(c) tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate
- Physical Property : TLC Rf = 0.29 (hexane:ethyl acetate = 4:1) .
- Key Differences: Incorporates a dibenzylamino-nitro-pyrimidine substituent.
- Implications: The nitro group increases polarity (evidenced by lower Rf value), while the dibenzylamino group adds steric bulk, likely reducing membrane permeability compared to the fluorobenzyl derivative .
Impact of Stereochemistry and Amino Group Modifications
- (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate (similarity = 1.00 ): The absence of the 2-fluorobenzyl group simplifies the structure, reducing steric hindrance and making it a versatile intermediate for further functionalization.
- (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate hydrochloride (similarity = 0.98 ): Salt formation improves solubility but may alter bioavailability in biological systems.
- tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate (similarity = 0.98 ): The methylamino group lacks aromaticity, leading to weaker π-π stacking interactions in receptor binding compared to the fluorobenzyl variant.
Research Findings and Implications
- Fluorine vs. Chlorine : The 2-fluorobenzyl group in the target compound offers a balance of electronegativity and lipophilicity, enhancing both binding affinity and metabolic stability compared to chlorine-containing analogs .
- Safety Profile: Compounds with alkylamino substituents (e.g., methoxyethyl) exhibit higher acute toxicity risks, whereas aromatic substituents like fluorobenzyl may reduce irritation hazards .
- Stereochemical Influence : The (R)-configuration optimizes spatial orientation for chiral recognition in enzyme-binding pockets, a feature absent in racemic mixtures listed in .
Biological Activity
(R)-tert-butyl 3-((2-fluorobenzyl)amino)pyrrolidine-1-carboxylate, with the CAS number 1204421-48-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a pyrrolidine ring substituted with a tert-butyl group and a 2-fluorobenzyl amino moiety, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃FN₂O₂ |
| Molecular Weight | 292.37 g/mol |
| CAS Number | 1204421-48-6 |
The biological activity of this compound has been investigated in various studies, particularly focusing on its role as an inhibitor in immune modulation. The compound has shown promise in modulating the PD-1/PD-L1 pathway, which is crucial for immune response regulation.
Case Studies and Research Findings
- Immune Modulation : In a study assessing the compound's ability to rescue mouse splenocytes from PD-1/PD-L1 mediated apoptosis, it was found that this compound significantly restored cell viability at concentrations as low as 100 nM, achieving up to 92% rescue efficacy .
- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. Although specific data for this compound is limited, related pyrrolidine derivatives have shown significant antiproliferative effects against various cancer cell lines .
- Inhibition Studies : The compound has been evaluated for its inhibitory effects on key enzymes involved in inflammatory pathways. Preliminary results suggest potential activity against enzymes like MAGL (monoacylglycerol lipase), which plays a role in endocannabinoid metabolism, further implicating the compound in anti-inflammatory responses .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with other related compounds can be insightful:
| Compound Name | Activity Type | IC50 Value (µM) |
|---|---|---|
| (R)-tert-butyl 3-(2-fluorobenzyl)amino)pyrrolidine-1-carboxylate | Immune modulation | ~100 nM |
| Benzoylpiperidine derivative | MAGL inhibition | ~0.84 |
| Pyrrolyl benzamide derivatives | Antibacterial | 3.12 - 12.5 |
Q & A
Basic Question
- Purity : HPLC with UV detection (≥98% purity) and TLC (hexane/ethyl acetate systems) .
- Structural Confirmation :
- MS : ESI-MS for molecular ion peaks (e.g., [M+H]+ at m/z 449 for iodinated derivatives) .
- NMR : 1H/13C NMR to verify substituent positions (e.g., tert-butyl singlet at δ 1.4 ppm, fluorobenzyl aromatic protons at δ 7.2–7.4 ppm) .
- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
How do researchers address low yields in the coupling of fluorinated benzyl groups to pyrrolidine intermediates?
Advanced Question
Low yields often stem from steric hindrance or competing elimination. Strategies include:
- Activation : Use mesyl or tosyl leaving groups to enhance electrophilicity .
- Catalysis : DMAP or Pd-based catalysts for Buchwald-Hartwig amination .
- Solvent Optimization : Replace DCM with polar aprotic solvents (e.g., THF) to stabilize transition states .
Contradictory data on solvent effects (e.g., DCM vs. THF) require systematic screening to identify optimal conditions .
What strategies are effective in resolving contradictory data on reaction mechanisms for tert-butyl carbamate formation?
Advanced Question
Mechanistic contradictions (e.g., SN1 vs. SN2 pathways) are resolved via:
- Kinetic Isotope Effects (KIE) : Compare rates with deuterated substrates.
- Computational Modeling : DFT studies to map energy profiles for intermediates .
- Trapping Experiments : Identify carbocation intermediates using scavengers like 2,6-lutidine .
How can researchers optimize the Boc-deprotection step while minimizing pyrrolidine ring degradation?
Advanced Question
Boc removal typically uses HCl/dioxane or TFA. To prevent degradation:
- Controlled Acid Concentration : 4 M HCl in dioxane at 0°C for 2 hours .
- Additives : Triisopropylsilane (TIPS) as a carbocation scavenger .
- Monitoring : Real-time TLC (Rf shift from 0.3 to 0.1 in ethyl acetate) to halt the reaction post-deprotection .
What are the critical physicochemical properties influencing the compound’s bioavailability in preclinical studies?
Basic Question
- LogP : ~2.7 (predicted via computational tools), indicating moderate lipophilicity .
- PSA (Polar Surface Area) : ~29.5 Ų, suggesting moderate permeability .
- Solubility : Poor aqueous solubility (enhanced via co-solvents like DMSO or cyclodextrin encapsulation) .
How do substituents on the benzyl group (e.g., 2-fluoro vs. 4-fluoro) affect biological activity?
Advanced Question
- Electronic Effects : 2-Fluoro substituents increase electron withdrawal, enhancing hydrogen bonding with targets (e.g., enzymes vs. receptors) .
- Steric Effects : Ortho-substitution (2-fluoro) may hinder binding compared to para-substitution (4-fluoro), as shown in SAR studies of analogous BET inhibitors .
What purification challenges arise during scale-up, and how are they mitigated?
Advanced Question
- Byproduct Formation : Brominated or dimerized impurities require gradient flash chromatography (hexane → 40% ethyl acetate) .
- Crystallization Issues : Low-melting-point intermediates (e.g., oils) are purified via silica gel adsorption or trituration with cold ether .
How are stability studies designed to assess the compound’s shelf life under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
